N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
One study focused on the design, synthesis, and quantitative structure-activity relationship (QSAR) studies of novel analogs possessing antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized through reactions involving 2-amino benzothiazolyl substituted pyrazol-5-ones, indicating promising antibacterial activity at non-cytotoxic concentrations (M. Palkar et al., 2017).
Antimicrobial Activity
Another study explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities. Some synthesized compounds displayed moderate antimicrobial activity against tested microorganisms, including antiurease and antilipase activities (Serap Başoğlu et al., 2013).
Stearoyl-CoA Desaturase-1 Inhibitors
Research into stearoyl-CoA desaturase-1 (SCD-1) inhibitors led to the identification of a compound with potent inhibitory activity in both murine and human assays. This compound demonstrated a dose-dependent decrease in plasma desaturation index in mice, showcasing its potential for further therapeutic development (Yoshikazu Uto et al., 2009).
Heterocyclic Synthesis
A study highlighted the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a diverse set of trifluoromethyl heterocycles. This research underscores the potential of utilizing such compounds in the synthesis of various heterocyclic compounds with potential pharmaceutical applications (Mark A. Honey et al., 2012).
Anticancer Agents
Several studies have been conducted on the synthesis and evaluation of derivatives for their potential anticancer activities. These compounds have been tested against various cancer cell lines, with some showing promising results. The research demonstrates the compounds' utility in designing novel anticancer agents with varying mechanisms of action (S. Tiwari et al., 2017; B. Ravinaik et al., 2021).
Biochemical Analysis
Biochemical Properties
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including ATP Phosphoribosyltransferase (HisG), which is involved in the biosynthesis of histidine . The compound binds to the catalytic site of this enzyme, potentially inhibiting its activity. Additionally, it may interact with other biomolecules, such as neurotransmitters, due to the presence of the indazole ring, which is known to influence neurological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Moreover, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with ATP Phosphoribosyltransferase (HisG) results in enzyme inhibition, which can disrupt the biosynthesis of histidine . Additionally, the compound may influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved neurological functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis and degradation of various biomolecules. For instance, its interaction with ATP Phosphoribosyltransferase (HisG) affects the histidine biosynthesis pathway . Additionally, the compound may influence the levels of metabolites by altering the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may accumulate in specific tissues or organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c19-18(20,21)15-11-5-1-3-7-13(11)25(24-15)10-9-22-16(26)17-23-12-6-2-4-8-14(12)27-17/h2,4,6,8H,1,3,5,7,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSCEDFBCDRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.